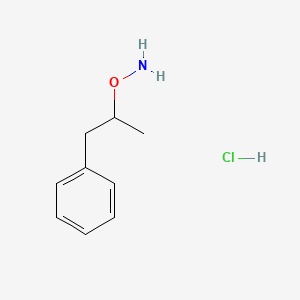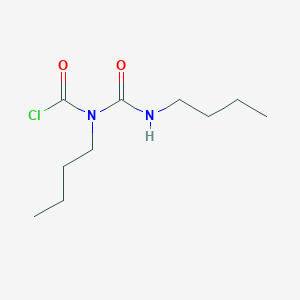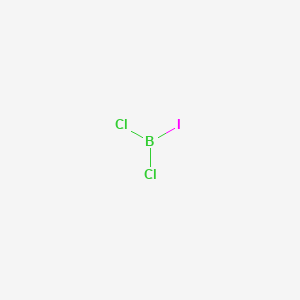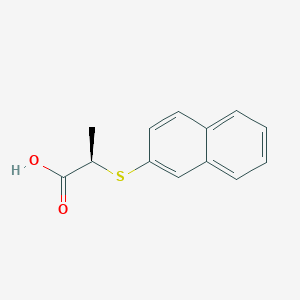
Propanoic acid, 2-(2-naphthalenylthio)-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-(2-naphthalenylthio)-, ®- is a chiral compound with a unique structure that includes a naphthalene ring attached to a propanoic acid moiety via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(2-naphthalenylthio)-, ®- typically involves the reaction of 2-naphthalenethiol with a suitable propanoic acid derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(2-naphthalenylthio)-, ®- can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the naphthalene ring or the propanoic acid moiety.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the naphthalene ring.
Scientific Research Applications
Propanoic acid, 2-(2-naphthalenylthio)-, ®- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(2-naphthalenylthio)-, ®- involves its interaction with specific molecular targets and pathways. The sulfur atom and naphthalene ring play crucial roles in its reactivity and binding properties. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-(2-naphthalenylthio)-, (S)-: The enantiomer of the ®- form, with similar chemical properties but different biological activity.
Propanoic acid, 2-(2-naphthalenylthio)-: The racemic mixture containing both ®- and (S)- enantiomers.
Uniqueness
Propanoic acid, 2-(2-naphthalenylthio)-, ®- is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture
Properties
CAS No. |
20667-98-5 |
|---|---|
Molecular Formula |
C13H12O2S |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
(2R)-2-naphthalen-2-ylsulfanylpropanoic acid |
InChI |
InChI=1S/C13H12O2S/c1-9(13(14)15)16-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,14,15)/t9-/m1/s1 |
InChI Key |
ASDZGCJATASKGH-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)SC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(C(=O)O)SC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






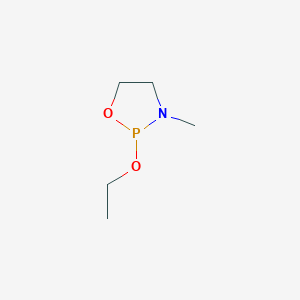


![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)

